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Introduction
PU139 is a potent, cell-permeable, pan-histone acetyltransferase (HAT) inhibitor. It effectively

targets multiple HATs, including Gcn5, p300/CBP-associated factor (PCAF), CREB-binding

protein (CBP), and p300, making it a valuable tool for studying the roles of histone acetylation

in various biological processes.[1][2] Histone acetylation is a key epigenetic modification that

influences chromatin structure and gene expression. Dysregulation of this process is implicated

in numerous diseases, including cancer. PU139 has been shown to induce histone

hypoacetylation, inhibit cancer cell growth, and trigger caspase-independent cell death,

highlighting its potential as a therapeutic agent and a research tool.[2][3]

These application notes provide detailed protocols for utilizing PU139 in histone acetylation

analysis, enabling researchers to investigate its mechanism of action and its effects on cellular

processes.
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Histone Acetyltransferase (HAT) IC50 (µM)

Gcn5 8.39[1]

p300/CBP-associated factor (PCAF) 9.74[1]

CREB-binding protein (CBP) 2.49[1]

p300 5.35[1]

Cellular Growth Inhibition by PU139
Cell Line Cancer Type GI50 (µM)

A431 Epidermoid Carcinoma <60[1]

A549
Alveolar Basal Epithelial

Adenocarcinoma
<60[1]

A2780 Ovarian Carcinoma <60[1]

HepG2 Hepatocellular Carcinoma <60[1]

SW480 Colon Adenocarcinoma <60[1]

U-87 MG Glioblastoma-Astrocytoma <60[1]

HCT116 Colon Carcinoma <60[1]

SK-N-SH Neuroblastoma <60[1]

MCF7 Breast Carcinoma <60[1]
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Caption: PU139 inhibits HATs, leading to histone hypoacetylation and altered gene expression,

resulting in cell cycle arrest and caspase-independent cell death.

Experimental Workflow for Histone Acetylation Analysis
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Caption: Workflow for analyzing the effect of PU139 on histone acetylation in cultured cells.

Experimental Protocols
In Vitro Histone Acetyltransferase (HAT) Assay
This protocol is for determining the inhibitory activity of PU139 against a specific HAT enzyme

in a test tube.

Materials:

Recombinant human HAT enzyme (e.g., p300, Gcn5, PCAF, CBP)

Histone H3 or H4 peptide substrate

Acetyl-CoA

PU139

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

Scintillation fluid and counter or appropriate detection reagents for non-radioactive assays
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Procedure:

Prepare a reaction mixture containing the assay buffer, recombinant HAT enzyme, and

histone peptide substrate.

Add varying concentrations of PU139 (e.g., 0.1 µM to 100 µM) to the reaction mixture.

Include a vehicle control (e.g., DMSO).

Pre-incubate the mixture for 10 minutes at 30°C to allow PU139 to bind to the HAT enzyme.

Initiate the reaction by adding Acetyl-CoA (containing a radioactive label like [3H] or [14C] if

using a radiometric assay).

Incubate the reaction for 15-30 minutes at 30°C.

Stop the reaction (e.g., by adding acetic acid).

Spot the reaction mixture onto P81 phosphocellulose paper, wash with sodium bicarbonate

buffer to remove unincorporated [3H]acetyl-CoA, and measure the incorporated radioactivity

using a scintillation counter. For non-radioactive assays, follow the detection steps of the

specific kit used.

Calculate the percentage of HAT activity inhibition for each PU139 concentration and

determine the IC50 value.

Analysis of Cellular Histone Acetylation by Western Blot
This protocol describes the analysis of global histone acetylation levels in cells treated with

PU139.

Materials:

Cell culture medium and supplements

PU139

Phosphate-buffered saline (PBS)
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Lysis buffer (e.g., RIPA buffer) with protease inhibitors

Sulfuric acid (for histone extraction)

Trichloroacetic acid (TCA)

Acetone

BCA protein assay kit

SDS-PAGE gels and running buffer

Transfer buffer and PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies against acetylated histones (e.g., anti-acetyl-H3K9, anti-acetyl-H3K14,

anti-acetyl-H4K8, anti-acetyl-H4K16) and total histone H3 (as a loading control).[3]

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Cell Treatment: Plate cells at an appropriate density and allow them to attach overnight.

Treat the cells with the desired concentrations of PU139 (e.g., 25 µM) for a specific duration

(e.g., 3 hours).[3]

Histone Extraction (Acid Extraction Method):

Harvest the cells and wash with ice-cold PBS.

Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes.

Centrifuge to pellet the nuclei.

Resuspend the nuclear pellet in 0.2 N sulfuric acid and incubate overnight at 4°C with

gentle rotation.[3]
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Centrifuge to pellet the debris and transfer the supernatant containing histones to a new

tube.

Precipitate the histones by adding TCA to a final concentration of 20% and incubating on

ice for 1 hour.

Centrifuge to pellet the histones and wash the pellet twice with ice-cold acetone.

Air-dry the histone pellet and resuspend in water.

Western Blotting:

Determine the protein concentration of the histone extracts using a BCA assay.

Denature the histone samples by boiling in SDS-PAGE sample buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane with TBST and incubate with the HRP-conjugated secondary

antibody for 1 hour at room temperature.

Wash the membrane again and detect the signal using a chemiluminescent substrate.

Analyze the band intensities to determine the relative levels of histone acetylation.

Chromatin Immunoprecipitation (ChIP) Assay
This protocol is for investigating the effect of PU139 on histone acetylation at specific gene

promoters.

Materials:

Cell culture reagents

PU139
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Formaldehyde (for cross-linking)

Glycine

Cell lysis buffer

Nuclear lysis buffer

Sonication or enzymatic digestion reagents

ChIP dilution buffer

Antibodies against specific acetylated histones (e.g., anti-acetyl-H3K9)

Protein A/G magnetic beads

Wash buffers (low salt, high salt, LiCl)

Elution buffer

Proteinase K

Phenol:chloroform:isoamyl alcohol and ethanol for DNA purification

qPCR primers for target gene promoters

Procedure:

Cell Treatment and Cross-linking: Treat cells with PU139 as described for the Western blot

protocol. Cross-link proteins to DNA by adding formaldehyde to the culture medium (1% final

concentration) and incubating for 10 minutes at room temperature. Quench the reaction with

glycine.

Cell Lysis and Chromatin Fragmentation: Harvest the cells, lyse them to release the nuclei,

and then lyse the nuclei. Fragment the chromatin to an average size of 200-1000 bp using

sonication or enzymatic digestion.

Immunoprecipitation:
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Dilute the fragmented chromatin in ChIP dilution buffer.

Pre-clear the chromatin with protein A/G beads.

Incubate the pre-cleared chromatin with the specific antibody against the acetylated

histone of interest overnight at 4°C. Include a negative control with a non-specific IgG.

Add protein A/G beads to capture the antibody-chromatin complexes.

Washing and Elution: Wash the beads sequentially with low salt, high salt, and LiCl wash

buffers to remove non-specific binding. Elute the chromatin from the beads.

Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links by

incubating at 65°C overnight. Treat with RNase A and Proteinase K. Purify the DNA using

phenol:chloroform extraction and ethanol precipitation.

qPCR Analysis: Quantify the amount of immunoprecipitated DNA for specific gene promoters

using qPCR. Analyze the data relative to the input DNA to determine the enrichment of the

histone acetylation mark at the target loci.

In Vivo Studies
PU139 has demonstrated in vivo efficacy in a neuroblastoma xenograft model. When

administered intraperitoneally at 25 mg/kg, PU139 significantly inhibited tumor growth and

synergized with the chemotherapeutic drug doxorubicin.[1] These studies also confirmed that

PU139 treatment leads to histone hypoacetylation (H3K9, H3K14, H4K8, and H4K16) in vivo.

[3]

Disclaimer: This document is intended for research use only. The protocols provided are

general guidelines and may require optimization for specific experimental conditions. Always

follow appropriate laboratory safety procedures.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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